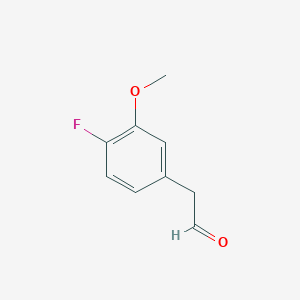

2-(4-Fluoro-3-methoxyphenyl)acetaldehyde

Descripción

2-(4-Fluoro-3-methoxyphenyl)acetaldehyde (CAS No. 1260831-36-4) is an aromatic aldehyde with the molecular formula C₉H₉FO₂ and a molecular weight of 168.16 g/mol. Its structure features a phenyl ring substituted with a fluoro group at the para-position and a methoxy group at the meta-position, attached to an acetaldehyde moiety.

Propiedades

Fórmula molecular |

C9H9FO2 |

|---|---|

Peso molecular |

168.16 g/mol |

Nombre IUPAC |

2-(4-fluoro-3-methoxyphenyl)acetaldehyde |

InChI |

InChI=1S/C9H9FO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,5-6H,4H2,1H3 |

Clave InChI |

HXEKPZQUBQFUTD-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC(=C1)CC=O)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Un método común implica el uso de acoplamiento de Suzuki-Miyaura, que es una reacción de acoplamiento cruzado catalizada por paladio entre un haluro de arilo y un compuesto de organoboro . Las condiciones de reacción suelen ser suaves y tolerantes a grupos funcionales, lo que la hace adecuada para la síntesis de moléculas orgánicas complejas.

Métodos de producción industrial

La producción industrial de 2-(4-Fluoro-3-metoxifenil)acetaldehído puede implicar la síntesis química a gran escala utilizando métodos similares a los utilizados en los laboratorios, pero optimizados para obtener mayores rendimientos y rentabilidad. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar la eficiencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

2-(4-Fluoro-3-metoxifenil)acetaldehído puede sufrir diversas reacciones químicas, entre las que se incluyen:

Oxidación: El grupo aldehído se puede oxidar para formar el ácido carboxílico correspondiente.

Reducción: El grupo aldehído se puede reducir para formar el alcohol correspondiente.

Sustitución: Los grupos flúor y metoxilo pueden participar en reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4).

Sustitución: Se pueden utilizar reactivos como el metóxido de sodio (NaOCH3) y el fluoruro de potasio (KF) para reacciones de sustitución nucleófila.

Principales productos formados

Oxidación: Ácido 2-(4-Fluoro-3-metoxifenil)acético.

Reducción: 2-(4-Fluoro-3-metoxifenil)etanol.

Sustitución: Diversos derivados sustituidos en función del nucleófilo utilizado

Aplicaciones Científicas De Investigación

2-(4-Fluoro-3-metoxifenil)acetaldehído tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.

Medicina: Se investiga por su posible uso en el desarrollo de fármacos y como precursor de compuestos farmacéuticos.

Industria: Se utiliza en la producción de productos químicos y materiales especiales

Mecanismo De Acción

El mecanismo de acción del 2-(4-Fluoro-3-metoxifenil)acetaldehído depende de su aplicación específica. En general, el compuesto puede interactuar con varios objetivos moleculares a través de sus grupos funcionales. Por ejemplo, el grupo aldehído puede formar enlaces covalentes con sitios nucleofílicos en proteínas u otras biomoléculas, alterando potencialmente su función. Los grupos flúor y metoxilo pueden influir en la reactividad y la afinidad de unión del compuesto .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Phenyl Groups

2-(Chlorophenyl)acetaldehyde Derivatives

- 2-(2-Chlorophenyl)acetaldehyde , 2-(3-Chlorophenyl)acetaldehyde , and 2-(4-Chlorophenyl)acetaldehyde are positional isomers differing in chlorine substitution on the phenyl ring.

- Boiling Points : These isomers share identical boiling points but exhibit distinct GC retention times due to structural isomerism. For example, 2-chloro-2-phenylacetaldehyde has a lower boiling point than its meta- and para-chlorinated counterparts, leading to shorter GC retention times.

- Reactivity : The electron-withdrawing chlorine substituent increases electrophilicity at the aldehyde group compared to the methoxy-fluoro combination in 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde.

2-(4-Hydroxy-3-methoxyphenyl)acetic Acid (CAS No. 306-08-1)

- This compound replaces the aldehyde group with a carboxylic acid and substitutes fluorine with a hydroxyl group. Physicochemical Differences: The carboxylic acid group enhances water solubility and acidity (pKa ~4.5) compared to the aldehyde’s neutrality. Applications: Used in laboratory research, whereas the aldehyde derivative may have applications in pheromone systems or medicinal chemistry due to its reactive aldehyde group.

Cyclohexylidene and Heterocyclic Analogues

(Z)- and (E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde (Grandlure III and IV)

- These compounds, part of beetle pheromone systems, feature a cyclohexylidene ring instead of a substituted phenyl group. Fragmentation Patterns: Mass spectrometry (m/z(%): 152(79), 137(61), 109(100)) shows similarities in fragmentation pathways but distinct retention indices (F match 853–903) due to structural differences. Biological Role: Used as aggregation pheromones in weevils (Anthonomus spp.), whereas 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde’s bioactivity remains unexplored.

2-((4,5-Diphenyl-1,2,4-triazol-3-yl)thio)acetaldehyde

- Electronic Effects: The sulfur atom and triazole ring increase electron density, contrasting with the electron-deficient fluoro-methoxy phenyl group in the target compound.

Functional Group and Substituent Effects

Aldehyde Reactivity

- Simple aldehydes like acetaldehyde (CH₃CHO) are highly reactive, forming adducts with proteins and nucleic acids. Substituents in 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde stabilize the aldehyde group, reducing spontaneous polymerization or oxidation compared to unsubstituted analogs.

Methoxy vs. Hydroxy Substituents

Physicochemical and Analytical Data

| Compound | Boiling Point (°C) | GC Retention Time (Relative) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde | Not reported | Moderate (estimated) | 168.16 | Organic synthesis |

| 2-(4-Chlorophenyl)acetaldehyde | ~220 | Longer | 154.59 | Chemical intermediates |

| 2-(4-Hydroxy-3-methoxyphenyl)acetic acid | Decomposes | N/A | 182.17 | Laboratory research |

| (Z)-DMCHA (Grandlure III) | Not reported | Shorter | 166.26 | Insect pheromones |

Actividad Biológica

2-(4-Fluoro-3-methoxyphenyl)acetaldehyde is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11F O2

- Molecular Weight : 182.19 g/mol

- Appearance : Yellow solid

Biological Activity Overview

The biological activity of 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde has been explored in various studies, focusing on its effects on different biological systems. Key areas of investigation include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.

- Cytotoxicity : Research has indicated that it may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further pharmacological development.

- Enzyme Modulation : It has been shown to interact with various enzymes, particularly aldehyde dehydrogenases (ALDHs), which play a vital role in detoxification processes.

The mechanisms underlying the biological activity of 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde can be summarized as follows:

- Aldehyde Dehydrogenase Inhibition : This compound can inhibit specific ALDH isoforms, leading to altered metabolism of endogenous and exogenous aldehydes, which may contribute to its cytotoxic effects .

- Reactive Oxygen Species (ROS) Scavenging : It effectively scavenges free radicals, reducing oxidative damage to cellular components .

Antioxidant and Cytotoxic Effects

A study demonstrated that 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde significantly reduced cell viability in cancer cell lines while exhibiting minimal toxicity to normal cells. The IC50 values were calculated using standard MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

These results suggest selective cytotoxicity towards cancer cells, warranting further investigation into its potential as an anticancer agent.

Enzyme Interaction Studies

Research involving enzyme kinetics revealed that 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde acts as a competitive inhibitor of ALDH1A1. The inhibition constant (Ki) was determined to be approximately 12 µM, indicating a moderate affinity for the enzyme .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.